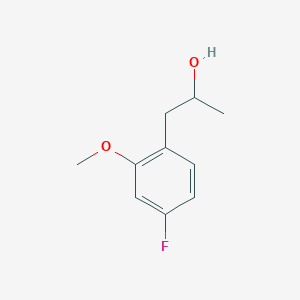

1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Description

Structural Classification and Significance within Substituted Phenylpropanol Chemistry

The core structure of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a phenylpropanol. Phenylpropanoids, in a broader sense, are a class of natural products derived from the shikimate pathway and are ubiquitous in plants. They serve a variety of crucial biological functions, including providing structural integrity to plants as lignin, offering UV protection, and mediating interactions with insects and microbes. nih.gov The synthetic derivative, this compound, can be systematically named and its structure is defined by a propane-2-ol chain attached to a 4-fluoro-2-methoxyphenyl group at the first carbon position.

The significance of this particular substitution pattern lies in the electronic effects of the fluoro and methoxy (B1213986) groups. These substituents can modulate the reactivity of the aromatic ring and the properties of the alcohol group, making it a valuable building block for more complex molecules.

Academic Contextualization of Fluorinated and Methoxy-Substituted Aromatic Alcohols

The presence of fluorine in organic molecules often imparts unique properties. Fluorinated alcohols, for instance, are noted for their strong hydrogen-bonding capabilities and low nucleophilicity, which allows them to act as effective promoters for various organic reactions. researchgate.net The introduction of fluorine into pharmaceutical compounds can enhance metabolic stability, bioavailability, and binding affinity. digitellinc.com Synthetic strategies for creating fluorinated alcohols are an active area of research, with methods ranging from dehydroxylative fluorination to the use of fluorinating reagents like Selectfluor. organic-chemistry.orgcas.cn

Similarly, the methoxy group significantly influences the electronic nature of the aromatic ring. As an electron-donating group through resonance, the methoxy group activates the ortho and para positions towards electrophilic substitution. vaia.comlibretexts.orgmsu.edu This directing effect is a fundamental concept in organic synthesis, allowing for controlled functionalization of aromatic rings. The interplay between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the methoxy group in this compound presents an interesting case for studying substituent effects in electrophilic aromatic substitution reactions.

Overview of Research Trajectories for Structurally Related Compounds

While direct research on this compound is sparse, the research trajectories of structurally related compounds offer valuable insights. For instance, the synthesis of similar phenylpropanol derivatives, such as 1-(4-methoxyphenyl)-2-methylpropan-1-ol, has been achieved through the reaction of a corresponding benzaldehyde (B42025) with a Grignard reagent. chemicalbook.com This suggests a plausible synthetic route for the title compound starting from 4-fluoro-2-methoxybenzaldehyde.

Furthermore, research into compounds with similar substitution patterns, such as 4-fluoro-2-methoxyphenol, indicates their utility as precursors in the synthesis of other complex molecules like masked o-benzoquinones. sigmaaldrich.com The study of various isomers and related compounds found in chemical databases like PubChem provides a basis for predicting the properties and potential reactivity of this compound. For example, data is available for (2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol and 1-(3-Bromo-4-fluoro-2-methoxyphenyl)propan-2-ol, which can be used for comparative analysis. nih.govnih.gov

The following tables provide a comparative look at the computed properties of structurally related compounds, which can serve as a reference for the potential characteristics of this compound.

Table 1: Computed Properties of Related Phenylpropanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| (2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol nih.gov | C10H13FO2 | 184.21 | Not Available |

| 1-(3-Bromo-4-fluoro-2-methoxyphenyl)propan-2-ol nih.gov | C10H12BrFO2 | 263.10 | NBBIRIJAUPIJSE-UHFFFAOYSA-N |

| 1-(4-Methoxyphenyl)propan-2-ol nih.gov | C10H14O2 | 166.22 | TXIWFQCAXKAOBZ-UHFFFAOYSA-N |

Table 2: Precursors and Related Methoxy/Fluoro Aromatic Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Fluoro-2-methoxyphenol sigmaaldrich.com | C7H7FO2 | 142.13 | 450-93-1 |

| 1-(4-Methoxyphenyl)propan-2-one lgcstandards.comnist.gov | C10H12O2 | 164.20 | 122-84-9 |

| 2-(4-methoxyphenyl)propan-2-ol chemicalbook.com | C10H14O2 | 166.22 | 7428-99-1 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZNTCKUDHUYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluoro 2 Methoxyphenyl Propan 2 Ol and Its Stereoisomers

Strategies for Constructing the Propan-2-ol Moiety and Carbon-Carbon Bond Formation

The formation of the 1-arylpropan-2-ol structure is a critical phase of the synthesis. Key methods involve the creation of the essential carbon-carbon bond and the subsequent or concurrent establishment of the secondary alcohol.

A highly effective and common strategy for producing chiral alcohols is the stereoselective reduction of a prochiral ketone. In this context, the precursor molecule, 1-(4-Fluoro-2-methoxyphenyl)propan-2-one, would be synthesized first. This ketone is then reduced to the target alcohol. The use of chiral reducing agents or catalysts ensures that one of the two possible enantiomers, (R)- or (S)-1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, is produced preferentially.

Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), offers an exceptionally selective method for this transformation. mdpi.com For instance, ADHs from various microorganisms can reduce aryl ketones with high enantiomeric excess (ee) under mild reaction conditions. mdpi.com Alternatively, chemosynthetic methods using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands (e.g., Noyori-type hydrogenation) are widely employed to achieve high stereoselectivity.

Table 1: Comparison of Stereoselective Ketone Reduction Methods

| Method | Typical Reagent/Catalyst | Stereoselectivity (ee) | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ru-BINAP, Rh-DIPAMP | >95% | High atom economy, high turnover numbers. | Requires high-pressure H2 gas, expensive catalysts. |

| Chiral Borane Reduction | CBS Reagent (Corey-Bakshi-Shibata) | >90% | Mild conditions, predictable stereochemistry. | Stoichiometric use of reagents, requires workup. |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | >99% | Extremely high selectivity, environmentally benign. | Substrate specificity, requires bioprocess setup. |

| Transfer Hydrogenation | Chiral Rh/Ru catalysts with isopropanol (B130326) | >95% | Avoids high-pressure H2, mild conditions. | Co-produces acetone, may require higher catalyst loading. |

This table presents generalized data for the reduction of aryl ketones; specific results for 1-(4-Fluoro-2-methoxyphenyl)propan-2-one would require experimental validation.

Grignard reactions provide a powerful and direct route for C-C bond formation. Two primary disconnection approaches can be envisioned for the synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol:

Route A: The reaction of a Grignard reagent derived from a 4-fluoro-2-methoxy- substituted benzyl (B1604629) halide with acetaldehyde. The nucleophilic carbon of the organometallic compound attacks the electrophilic carbonyl carbon of the aldehyde, forming the desired carbon skeleton. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol.

Route B: The reaction of 4-Fluoro-2-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide. chegg.com This approach is often preferred due to the commercial availability and stability of the aldehyde and the simplicity of the Grignard reagent.

While standard Grignard reactions produce a racemic mixture of the alcohol, stereoselectivity can be introduced by incorporating a chiral auxiliary or using a chiral catalyst. Due to the strength of the C-F bond, the fluorine atom typically does not interfere with the formation of the Grignard reagent from a corresponding aryl bromide or iodide. nih.gov

The aldol (B89426) reaction is a fundamental C-C bond-forming reaction that joins two carbonyl compounds. wikipedia.orgwikipedia.org A crossed aldol reaction between an enolate (from acetone, for example) and 4-Fluoro-2-methoxybenzaldehyde could theoretically form a β-hydroxy ketone, 4-hydroxy-4-(4-fluoro-2-methoxyphenyl)butan-2-one.

Introduction and Regioselective Functionalization of the Aromatic Ring

The correct placement of the fluoro and methoxy (B1213986) substituents on the phenyl ring is crucial for the identity of the final compound. These groups can be introduced onto a pre-existing aromatic ring or be present on the starting materials.

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with the choice depending on the available precursors and the desired regioselectivity.

Electrophilic Fluorination: This method involves reacting an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org For the synthesis of the target compound, a precursor like 2-methoxyphenylpropane-2-ol could be fluorinated. The methoxy group is an ortho-, para-director; therefore, direct fluorination would likely yield a mixture of isomers, including the desired 4-fluoro product and the 6-fluoro byproduct. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide, NFSI) are commonly used for this purpose. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): This is a more common and often more regioselective method. It requires an aromatic ring activated by strongly electron-withdrawing groups (like -NO2) and a good leaving group (like -Cl or -Br) at the position to be fluorinated. acs.org A potential route could start with 1-(4-chloro-2-methoxyphenyl)propan-2-ol or a precursor like 4-chloro-1-nitro-2-methoxybenzene. The reaction with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often facilitated by a phase-transfer catalyst, would replace the leaving group with fluorine. nih.gov

Table 2: Comparison of Aromatic Fluorination Techniques

| Technique | Reagent Type | Common Reagents | Key Features |

|---|---|---|---|

| Electrophilic | N-F Reagents | Selectfluor®, NFSI | Best for electron-rich rings; regioselectivity depends on existing substituents. wikipedia.org |

| Nucleophilic (SNA_r) | Fluoride Salts | KF, CsF, TBAF | Requires activated ring (e.g., with -NO2 group); highly regioselective. acs.orgnih.gov |

| Sandmeyer Reaction | NaNO2/HF-Pyridine | From corresponding aniline (B41778) | Classic method starting from an amino group; allows for precise positioning. |

| Deoxyfluorination | PhenoFluor™, PyFluor™ | From corresponding phenol (B47542) | Converts phenols directly to aryl fluorides; avoids harsh conditions of other methods. ucla.edu |

The methoxy group is a key substituent that influences both the electronic properties of the molecule and the regiochemical outcome of subsequent reactions. nih.gov The most common method for its installation is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent.

For the synthesis of this compound, a logical precursor would be 4-fluoro-2-hydroxyphenylpropan-2-ol or a derivative thereof. The phenolic hydroxyl group can be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile is then reacted with a methylating agent like methyl iodide, dimethyl sulfate, or methyl tosylate to form the methoxy ether. The strategic placement at the C2 position is often established by starting with a commercially available precursor like 4-fluoro-2-methoxyphenol. sigmaaldrich.com The methoxy group's electron-donating and ortho-directing nature is then exploited in subsequent steps, such as Friedel-Crafts acylation, to build the propanone side chain at the C1 position.

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overriding the substituent's innate electronic directing effects. wikipedia.org The reaction utilizes a direct metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For the synthesis of this compound, the starting material is typically 1-fluoro-3-methoxybenzene. Both the methoxy and fluorine substituents can act as DMGs; however, the methoxy group is generally a more potent director. wikipedia.orgorganic-chemistry.orgharvard.edu When two DMGs are positioned meta to each other, they cooperatively direct lithiation to the C-2 position located between them. harvard.edu

The process involves the following steps:

Lithiation: 1-fluoro-3-methoxybenzene is treated with a strong base, typically an alkyllithium like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). organic-chemistry.org This selectively removes the proton at the C-2 position, forming the 2-lithio-1-fluoro-3-methoxybenzene intermediate. organic-chemistry.orgacs.org

Functionalization: The highly reactive aryllithium species is then quenched with a suitable electrophile to introduce the propan-2-ol side chain. A direct approach involves reaction with propylene (B89431) oxide, which, after acidic workup, yields the target alcohol, this compound. Alternatively, the intermediate can be reacted with an acetylating agent to form the ketone precursor, 1-(4-fluoro-2-methoxyphenyl)propan-2-one, which is subsequently reduced.

An alternative DoM strategy begins with 2-bromo-5-fluoroanisole. chemimpex.comscbt.comsigmaaldrich.com In this case, a halogen-metal exchange reaction is performed using butyllithium (B86547) in a non-polar solvent like diethyl ether to minimize competing ortho-metalation. This generates the same lithiated intermediate, which is then functionalized as described above.

Enantioselective Synthesis and Stereocontrol Approaches

Producing single enantiomers (either R or S) of this compound is crucial for many applications and requires stereocontrolled synthetic methods. These approaches typically involve the asymmetric reduction of the prochiral ketone precursor, 1-(4-fluoro-2-methoxyphenyl)propan-2-one, or the stereoselective transformation of a precursor alkene.

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are among the most efficient methods for producing chiral alcohols from prochiral ketones. wikipedia.orgmdpi.com These reactions rely on chiral transition-metal catalysts to deliver hydrogen atoms to the carbonyl face with high selectivity. wikipedia.org

Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the hydrogen source in the presence of a chiral catalyst. wikipedia.org Catalysts are typically complexes of ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands. researchgate.netnih.gov For the reduction of substituted acetophenones, ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and diamine ligands (e.g., DPEN) have demonstrated excellent activity and enantioselectivity. mdpi.com The specific ligand architecture is fundamental to achieving high enantiomeric excess (ee). nih.gov

Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a hydrogen donor molecule, such as isopropanol or formic acid, in place of gaseous H₂. nih.gov ATH is often considered operationally simpler and safer than high-pressure hydrogenation. nih.gov Chiral ruthenium catalysts, like Ru(II)-MsDPEN complexes, are highly effective for the ATH of aromatic ketones, providing chiral alcohols in high yields and ee. rsc.org The choice of catalyst, hydrogen donor, and reaction conditions are all critical parameters for optimization. nih.gov

| Catalyst Type | Metal Center | Typical Chiral Ligand | Hydrogen Source | Substrate Class |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium (Ru) | BINAP, P-Phos | H₂ Gas | Aryl Ketones |

| Asymmetric Hydrogenation | Rhodium (Rh) | Josiphos, Walphos | H₂ Gas | Aryl Ketones |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Ts-DPEN, MsDPEN | Isopropanol, Formic Acid | Aryl Ketones |

| Asymmetric Transfer Hydrogenation | Iridium (Ir) | P,N Ligands | Isopropanol | Aryl Ketones |

These methods introduce chirality by reacting with a double bond in a precursor molecule, such as 1-(4-fluoro-2-methoxyphenyl)prop-1-ene.

Jacobsen-Katsuki Epoxidation: This reaction employs a chiral manganese-salen complex to catalyze the enantioselective epoxidation of an alkene. The resulting chiral epoxide, 2-methyl-2-(4-fluoro-2-methoxyphenyl)oxirane, can undergo regioselective ring-opening with a hydride reagent (e.g., lithium aluminum hydride) to furnish the desired chiral alcohol, this compound.

Sharpless Asymmetric Dihydroxylation: This method uses an osmium catalyst and a chiral quinine-derived ligand to convert an alkene into a chiral diol. While not a direct route to the target mono-alcohol, it could be used to create a diol intermediate that is then chemically modified to yield the final product.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining chiral compounds. nih.gov Enzymes, either in isolated form or within whole-cell systems, can perform stereoselective reactions with exceptional precision.

Asymmetric Reduction of a Prochiral Ketone: Ketoreductase (KRED) enzymes can reduce the prochiral ketone, 1-(4-fluoro-2-methoxyphenyl)propan-2-one, to a single enantiomer of the corresponding alcohol. researchgate.net These reactions often require a stoichiometric nicotinamide (B372718) cofactor (NAD(P)H), which is continuously regenerated in situ by adding a co-substrate like isopropanol. researchgate.net Various microorganisms and even plant tissues like carrots or potatoes contain reductases capable of reducing acetophenone (B1666503) derivatives with high enantioselectivity. nih.gov

Enzymatic Kinetic Resolution: This strategy starts with the racemic alcohol. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of one alcohol enantiomer and one ester enantiomer, which can be easily separated by chromatography.

Diastereoselective methods are employed when a new stereocenter is formed under the influence of a pre-existing chiral element in the molecule. nih.gov For a molecule with a single stereocenter like this compound, this typically involves the temporary installation of a chiral auxiliary.

A common approach is to react the ketone precursor, 1-(4-fluoro-2-methoxyphenyl)propan-2-one, with a chiral auxiliary, such as a chiral amine, to form a diastereomeric imine or enamine. The subsequent reduction of the carbonyl (or its equivalent) is then directed by the stereocenter of the auxiliary. After the reduction, the auxiliary is cleaved, yielding the enantiomerically enriched alcohol. This multi-step process allows for the transfer of chirality from a recoverable auxiliary to the final product. researchgate.net

Synthesis of Key Precursors and Advanced Intermediates

The success of the aforementioned synthetic strategies relies on the efficient preparation of key starting materials and intermediates.

1-(4-Fluoro-2-methoxyphenyl)propan-2-one: This prochiral ketone is the central intermediate for all reductive approaches. It can be synthesized via several routes:

Friedel-Crafts Acylation: Direct acylation of 1-fluoro-3-methoxybenzene with propionyl chloride or propionic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride. google.com Careful control of conditions is necessary to ensure correct regioselectivity.

From an Aniline Precursor: 4-Fluoro-2-methoxyaniline can undergo a Sandmeyer-type reaction, or a Meerwein arylation with a propenyl synthon, followed by oxidation to yield the ketone.

From an Organometallic Reagent: 2-Bromo-5-fluoroanisole can be converted into its corresponding Grignard or organolithium reagent and subsequently reacted with N-methoxy-N-methylpropanamide (a Weinreb amide) to afford the ketone with high selectivity and yield.

1-Fluoro-3-methoxybenzene: This is the primary starting material for the ortho-metalation pathway. It can be prepared from commercially available 3-fluoroanisole (B32098) or through nucleophilic aromatic substitution of a more activated precursor.

2-Bromo-5-fluoroanisole: This versatile building block is useful for both DoM and organometallic coupling strategies. chemimpex.comscbt.com A common synthesis involves the catalytic reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline, which can then be further processed. google.com

4-Fluoro-2-methoxyaniline: This precursor is prepared by the selective nucleophilic substitution of one fluorine atom in 2,4-difluoronitrobenzene (B147775) with methoxide, followed by the reduction of the nitro group to an amine, for instance, using hydrogen gas over a Raney Nickel catalyst. google.comorgsyn.org

| Precursor/Intermediate | Common Starting Material(s) | Key Reaction Type |

|---|---|---|

| 1-(4-Fluoro-2-methoxyphenyl)propan-2-one | 1-Fluoro-3-methoxybenzene | Friedel-Crafts Acylation google.com |

| 1-(4-Fluoro-2-methoxyphenyl)propan-2-one | 2-Bromo-5-fluoroanisole | Grignard/Organolithium + Weinreb Amide |

| 1-Fluoro-3-methoxybenzene | 3-Fluoroanisole | (Commercially Available) |

| 2-Bromo-5-fluoroanisole | 3-Fluoroanisole | Bromination |

| 4-Fluoro-2-methoxyaniline | 2,4-Difluoronitrobenzene | Nucleophilic Substitution & Reduction google.com |

Preparation of Functionalized 4-Fluoro-2-methoxyphenyl Ketones and Aldehydes

The synthesis of ketones and aldehydes based on the 4-fluoro-2-methoxyphenyl scaffold serves as a critical entry point for constructing the desired propan-2-ol structure. These carbonyl compounds are versatile intermediates that can be subjected to various nucleophilic additions and modifications.

A primary route to obtaining 2-fluoro-4-methoxybenzaldehyde involves a metal-halogen exchange followed by formylation. This process starts from 1-bromo-2-fluoro-4-methoxybenzene, which is treated with n-butyl lithium at low temperatures (-78 °C) to generate a lithiated intermediate. Subsequent reaction with N,N-dimethylformamide (DMF) introduces the aldehyde group, which upon workup yields the desired product.

Another significant method for the formylation of electron-rich aromatic rings like 3-fluoroanisole (1-fluoro-3-methoxybenzene) is the Vilsmeier-Haack reaction. jk-sci.comchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl3), which acts as the electrophile. chemistrysteps.comyoutube.com The aromatic ring attacks this electrophilic iminium salt, and subsequent hydrolysis yields the corresponding benzaldehyde (B42025). chemistrysteps.com The reaction conditions, including the choice of Lewis acid (e.g., FeCl₃, AlCl₃, TiCl₄), can be optimized for specific fluorine-containing aromatic substrates. jst.go.jp For instance, formylation of 1,3-difluorobenzene (B1663923) with dichloromethyl methyl ether and AlCl₃ has been shown to produce the corresponding aldehyde with high regioselectivity. jst.go.jp

Ketones such as 1-(4-fluoro-2-methoxyphenyl)ethanone are also key starting materials. Their synthesis can be achieved through various means, including the reaction of 2'-fluorobenzonitrile with propylmagnesium chloride. google.com

Table 1: Synthesis of 2-Fluoro-4-methoxybenzaldehyde

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Routes to Substituted 1-(4-Fluoro-2-methoxyphenyl)ethanones

The ethanone (B97240) moiety provides the necessary two-carbon chain that can be elaborated into the propan-2-ol structure. Synthetic strategies often begin with more fundamental building blocks.

One documented pathway to a related acetamide (B32628) precursor, N-(4-fluoro-2-methoxyphenyl)acetamide, starts with 2,4-difluoro-1-nitrobenzene. This starting material is first reacted with methanol (B129727) in the presence of a base like potassium tert-butoxide to selectively replace one fluorine atom, yielding 4-fluoro-2-methoxy-1-nitrobenzene. The nitro group is then reduced to an amine, for example using Raney Nickel and hydrogen gas, to produce 4-fluoro-2-methoxyaniline. Finally, acylation of the aniline with acetic anhydride provides the N-(4-fluoro-2-methoxyphenyl)acetamide. This acetamide can then be further manipulated to yield the target ethanone.

A more direct synthesis of 1-(2-fluoro-4-methoxyphenyl)ethanone has been reported, providing a key intermediate for further functionalization. google.com Additionally, brominated versions such as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone are commercially available and serve as valuable precursors for introducing nucleophiles at the alpha-position. google.com

Table 2: Multi-step Synthesis of N-(4-Fluoro-2-methoxyphenyl)acetamide

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2,4-Difluoro-1-nitrobenzene | Methanol, Potassium tert-butoxide, Toluene | 4-Fluoro-2-methoxy-1-nitrobenzene | 87.38% | |

| 2 | 4-Fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂, Methanol | 4-Fluoro-2-methoxyaniline | Not specified |

Access to Chiral Building Blocks Employed in Analogous Syntheses

Controlling the stereochemistry of the final this compound product requires the use of chiral starting materials or stereoselective reactions. The synthesis of analogous chiral compounds often provides insight into effective strategies.

One powerful approach involves the use of chiral auxiliaries. For example, the enantioselective synthesis of (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)propionic acid was achieved using a (4R)-4-benzyl-2-oxazolidinone chiral auxiliary. researchgate.net The synthesis involves alkylation of the corresponding N-propionyl oxazolidinone, where the auxiliary directs the stereochemical outcome of the reaction, followed by hydrolysis to release the chiral carboxylic acid. researchgate.net

Another key strategy is the use of readily available chiral synthons. Commercially available (R)-(-)-2-amino-1-propanol and its (S)-enantiomer are valuable chiral building blocks for creating stereochemically defined structures. wikipedia.org These amino alcohols can be incorporated into a synthetic sequence to introduce a chiral center. For instance, the synthesis of chiral amino alcohols like 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol has been demonstrated, starting from an aryl iodide and involving steps like a Heck reaction and chiral hydrogenation. jk-sci.com

Asymmetric reactions are also pivotal. The asymmetric dihydroxylation of an alkene using reagents like AD-mix-β can produce chiral diols, which can then be converted into the desired stereoisomers. This method was used in the synthesis of a natural neolignan, where a threo-glycerol was prepared and subsequently inverted to an erythro-isomer via an SN2 reaction. guidechem.com Such methodologies highlight the potential for creating specific stereoisomers of the target propanol (B110389).

Table 3: Examples of Chiral Building Blocks and Strategies

| Building Block/Strategy | Application/Example | Reference |

|---|---|---|

| Chiral Auxiliary | (4R)-4-benzyl-2-oxazolidinone used for enantioselective synthesis of a propionic acid derivative. | researchgate.net |

| Chiral Synthon | (R)-(-)-2-Amino-1-propanol and its (S)-enantiomer used as starting materials. | wikipedia.org |

| Asymmetric Catalysis | Asymmetric hydrogenation using a chiral Rhodium catalyst to create a stereocenter. | jk-sci.com |

Chemical Reactivity and Transformation Pathways of 1 4 Fluoro 2 Methoxyphenyl Propan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a key site for various chemical reactions, including oxidation, etherification, esterification, and dehydration.

Oxidation Reactions to Ketones

The secondary alcohol in 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can be oxidized to form the corresponding ketone, 1-(4-Fluoro-2-methoxyphenyl)propan-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. glowscotland.org.uk A variety of oxidizing agents can be employed for this purpose.

Common laboratory oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄). glowscotland.org.uk The use of acidified dichromate solution results in a color change from orange to green upon successful oxidation. glowscotland.org.uk

Dess-Martin periodinane (DMP): A mild and selective oxidizing agent that is often used for sensitive substrates.

Swern oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base like triethylamine.

The general reaction is as follows:

This compound + [O] → 1-(4-Fluoro-2-methoxyphenyl)propan-2-one + H₂O

The resulting ketone is a valuable intermediate for further synthetic modifications.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers or esterification to produce esters.

Etherification: This reaction typically involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis).

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Dehydration and Elimination Studies

The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds through an elimination reaction to form an alkene. chemistrysteps.comlibretexts.org This reaction is typically carried out by heating the alcohol with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemistrysteps.commasterorganicchemistry.com

The mechanism for the dehydration of a secondary alcohol generally follows an E1 pathway. libretexts.orgyoutube.com The process involves three key steps:

Protonation of the hydroxyl group: The acid protonates the -OH group, converting it into a good leaving group (-OH₂⁺). masterorganicchemistry.comlibretexts.org

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. libretexts.org

Deprotonation: A base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. libretexts.org

The major product of this elimination reaction is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product.

Transformations of the Aromatic Ring and Substituents

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the existing fluoro and methoxy (B1213986) groups influencing the regioselectivity and reactivity of these transformations.

Nucleophilic Aromatic Substitution Enabled by the Fluoro Group

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAᵣ). libretexts.org In the case of this compound, the fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. libretexts.orgacgpubs.org

For a nucleophilic aromatic substitution to occur, a good leaving group is necessary. Halogens, including fluorine, can serve as leaving groups in these reactions. youtube.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Interestingly, in the context of nucleophilic aromatic substitution, fluorine is often the best leaving group among the halogens due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.com This is the rate-determining step of the reaction. youtube.com Research has shown that fluorine substituents increase the rate of nucleophilic aromatic substitution. acgpubs.org

Electrophilic Aromatic Substitution: Directing Effects of Fluoro and Methoxy Groups

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. csbsju.edu The fluoro and methoxy groups on this compound exert competing directing effects.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho-, para-director. libretexts.orgorganicchemistrytutor.com It donates electron density to the aromatic ring through a strong resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). libretexts.orgorganicchemistrytutor.com This increased electron density makes the ortho and para positions more nucleophilic and stabilizes the carbocation intermediate formed during the reaction. libretexts.orgorganicchemistrytutor.com

Fluoro Group (-F): The fluoro group is a deactivating group but is also an ortho-, para-director. organicchemistrytutor.comlibretexts.org It exhibits a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. csbsju.eduwikipedia.org However, it also has a lone pair of electrons that can be donated to the ring through resonance (+M effect). wikipedia.org While the inductive effect is generally stronger, the resonance effect directs incoming electrophiles to the ortho and para positions. csbsju.eduwikipedia.org

Given the presence of both a strongly activating ortho-, para-directing methoxy group and a deactivating ortho-, para-directing fluoro group, the position of electrophilic substitution on the this compound ring will be directed primarily by the more powerful activating group, the methoxy group. The substitution will occur at the positions ortho and para to the methoxy group that are sterically accessible.

| Position Relative to Methoxy Group | Position Relative to Fluoro Group | Predicted Reactivity |

| C3 | Ortho | Activated by Methoxy, Deactivated by Fluoro |

| C5 | Para | Activated by Methoxy, Meta to Fluoro |

| C6 | Meta | Deactivated by Methoxy, Ortho to Fluoro |

Based on these competing effects, electrophilic substitution is most likely to occur at the C5 position, which is para to the strongly activating methoxy group and meta to the deactivating fluoro group.

Derivatization of the Methoxy Group (e.g., Demethylation)

The methoxy group (-OCH3) on the aromatic ring is a site of potential chemical transformation, most notably through demethylation to yield the corresponding phenol (B47542). This reaction, known as O-demethylation, involves the cleavage of the methyl-oxygen bond.

From a biochemical perspective, O-demethylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes in organisms. wikipedia.org In vitro studies using liver microsomes have demonstrated the O-demethylation of various methoxylated compounds. nih.govnih.gov For instance, the O-demethylation of dextromethorphan (B48470) is a well-characterized reaction used to phenotype the activity of the CYP2D6 enzyme. nih.gov While direct experimental data for this compound is absent from the reviewed literature, it is plausible that this compound could undergo similar enzymatic demethylation. The reaction would proceed via an oxidative mechanism, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to the phenolic derivative and formaldehyde. nih.gov

Table 1: Potential Products of Methoxy Group Derivatization

| Starting Material | Reagent/Condition | Major Product |

|---|---|---|

| This compound | Strong acid (e.g., HBr) | 4-Fluoro-2-(1-hydroxypropan-2-yl)phenol |

| This compound | Lewis acid (e.g., BBr3) | 4-Fluoro-2-(1-hydroxypropan-2-yl)phenol |

Carbon Skeleton Rearrangements and Fragmentation Studies

The study of carbon skeleton rearrangements and fragmentation pathways is crucial for understanding the structural stability of a molecule and for its characterization, particularly in mass spectrometry. For this compound, fragmentation would likely be initiated by ionization, leading to the formation of a molecular ion.

In mass spectrometry, alcohols often undergo characteristic fragmentation patterns. libretexts.orgyoutube.com One common pathway is alpha-cleavage, which involves the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon. For this compound, this would involve cleavage of the C1-C2 bond of the propyl chain, leading to two potential primary fragments.

Another characteristic fragmentation for alcohols is dehydration, the loss of a water molecule (H2O), which would result in a fragment with a mass-to-charge ratio (m/z) of 18 units less than the molecular ion. youtube.com

The aromatic ring also directs fragmentation. Cleavage of the benzylic bond (the bond between the aromatic ring and the propanol (B110389) side chain) is a likely event due to the relative stability of the resulting benzylic carbocation.

While specific experimental mass spectra for this compound are not available in the surveyed literature, the fragmentation of structurally similar compounds, such as 2-(4-methoxyphenyl)ethanol, has been documented. nist.gov The fragmentation of this related compound can provide insights into the likely fragmentation patterns of the title compound.

Carbocation rearrangements, such as hydride or alkyl shifts, could occur in the gas phase following initial fragmentation, leading to more stable carbocation intermediates before further fragmentation. youtube.com

Table 2: Predicted Fragmentation Pathways in Mass Spectrometry

| Fragmentation Type | Description | Predicted Fragment (m/z) |

|---|---|---|

| Alpha-Cleavage | Cleavage between Cα and Cβ of the side chain | [CH3CH(OH)]+ (45) and [4-F-2-MeO-C6H3-CH2]+ (141) |

| Dehydration | Loss of H2O from the molecular ion | M-18 |

Biochemical Transformations (Non-Physiological Contexts)

In vitro systems, particularly liver microsomes, are widely used to study the metabolic fate of xenobiotics by simulating the phase I metabolism that occurs in the liver. nih.govnih.gov These systems contain a high concentration of cytochrome P450 enzymes, which are responsible for a variety of oxidative transformations.

For this compound, several enzymatic modifications can be hypothesized based on its structure and the known reactivity of P450 enzymes:

O-Demethylation: As discussed in section 3.2.3, this is a highly probable metabolic pathway, leading to the formation of a phenolic metabolite. wikipedia.orgnih.govnih.gov

Hydroxylation: The aromatic ring could be a target for hydroxylation, although the existing substituents will direct the position of further hydroxylation. The alkyl side chain is also susceptible to hydroxylation at positions that are sterically accessible and electronically favorable.

Oxidation of the Secondary Alcohol: The secondary alcohol group can be oxidized by alcohol dehydrogenase or cytochrome P450 enzymes to the corresponding ketone, 1-(4-fluoro-2-methoxyphenyl)propan-2-one.

Studies on the in vitro metabolism of other fluorinated and methoxylated compounds can provide a basis for these predictions. For example, the metabolism of the anesthetic methoxyflurane (B143068) involves O-demethylation by cytochrome P450. nih.gov Similarly, studies on synthetic cathinones with fluorinated aromatic rings show extensive metabolism, including reduction of keto groups to alcohols and hydroxylation. mdpi.com While these are different molecules, the enzymatic machinery involved is the same, suggesting that this compound would also be a substrate for these enzymes.

Table 3: Hypothetical Enzymatic Modifications in Liver Microsomes

| Type of Modification | Potential Product |

|---|---|

| O-Demethylation | 4-Fluoro-2-(1-hydroxypropan-2-yl)phenol |

| Oxidation of Alcohol | 1-(4-Fluoro-2-methoxyphenyl)propan-2-one |

| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound |

The environmental fate of this compound would be determined by its susceptibility to various abiotic degradation processes, such as hydrolysis, photolysis, and oxidation.

The carbon-fluorine bond is generally very stable and resistant to cleavage, which can make fluorinated aromatic compounds persistent in the environment. researchgate.net However, the other functional groups in the molecule provide sites for degradation.

Hydrolysis: The ether linkage of the methoxy group is generally stable to hydrolysis under typical environmental pH conditions. The C-F bond is also highly resistant to hydrolysis. Therefore, hydrolytic degradation is expected to be a minor pathway.

Photolysis: Aromatic compounds can undergo photolytic degradation upon absorption of UV radiation. The presence of the chromophoric phenyl ring suggests that this compound could be susceptible to direct photolysis. The energy from sunlight could lead to the cleavage of the C-O bond of the methoxy group or the C-C bonds of the propanol side chain. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, is also a possible degradation pathway in sunlit surface waters.

Oxidation: Advanced oxidation processes, involving powerful oxidizing agents like hydroxyl radicals, can lead to the degradation of refractory organic compounds. The aromatic ring and the secondary alcohol are potential sites of oxidative attack.

Studies on the anaerobic degradation of fluorinated aromatic compounds have shown that while some isomers can be degraded under specific conditions, others are recalcitrant. nih.gov The presence of multiple functional groups in this compound complicates predictions of its environmental persistence and degradation pathways.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental framework for the structural elucidation of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, offering precise information on the chemical environment of each proton, carbon, and fluorine atom within the molecule.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Isomeric Purity

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of all constituent protons. The aromatic protons exhibit complex splitting patterns in the downfield region, indicative of their coupling to each other and to the fluorine atom. The methoxy (B1213986) group protons appear as a sharp singlet, while the protons of the propan-2-ol side chain show distinct multiplets corresponding to the methine and methylene (B1212753) groups, with their chemical shifts and coupling constants confirming their connectivity. The methyl group on the side chain typically appears as a doublet.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, which may appear as a multiplet due to coupling with adjacent aromatic protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring.

The combined analysis of these one-dimensional NMR spectra provides a robust confirmation of the compound's structure and is a powerful tool for assessing its isomeric purity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Please note that the following data is predictive and actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (propanol side chain) | ~1.2 (d) | ~23 |

| CH (propanol side chain) | ~4.0 (m) | ~68 |

| CH₂ (propanol side chain) | ~2.7 (m) | ~40 |

| OCH₃ | ~3.8 (s) | ~56 |

| Aromatic CH | 6.7 - 7.1 (m) | 100 - 130 |

| Aromatic C-O | - | ~158 |

| Aromatic C-F | - | ~160 (d, ¹JC-F ≈ 245 Hz) |

| Aromatic C-CH₂ | - | ~125 |

d = doublet, m = multiplet, s = singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the complete bonding network, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of the propan-2-ol side chain (CH-CH₂-CH₃) and within the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations between the methylene protons of the propanol (B110389) side chain and the aromatic carbons, as well as between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. This is particularly useful for determining the preferred conformation of the molecule and for stereochemical assignments, showing through-space interactions between protons that are close to each other, regardless of their bonding.

Chiral Auxiliary-Based NMR for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the C2 position of the propanol chain, it can exist as a pair of enantiomers. To determine the enantiomeric excess (e.e.) of a chiral sample, NMR spectroscopy in the presence of a chiral auxiliary or a chiral solvating agent is utilized. These chiral additives interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum. This results in the splitting of signals for the protons or carbons near the stereocenter, and the integration of these separate signals allows for the quantitative determination of the ratio of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the compound's elemental formula (C₁₀H₁₃FO₂), distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z (example) |

| [M+H]⁺ | 185.0972 | 185.0970 |

| [M+Na]⁺ | 207.0791 | 207.0789 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the compound's structure and connectivity.

For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion with m/z corresponding to [M+H-H₂O]⁺.

Cleavage of the C-C bond adjacent to the hydroxyl group: This would lead to the formation of a stable benzylic cation.

Fragmentation of the propanol side chain: Various cleavages along the side chain can occur, providing further structural confirmation.

The analysis of these fragmentation patterns allows for a detailed mapping of the molecule's structure, complementing the data obtained from NMR spectroscopy.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss/Fragment Identity |

| 185.1 | 167.1 | H₂O |

| 185.1 | 153.1 | C₃H₇O |

| 185.1 | 125.1 | C₄H₉O |

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Absolute Configuration

The elucidation of the molecular conformation and the assignment of the absolute configuration at the chiral center (C2 of the propan-2-ol moiety) are critical aspects of the structural characterization of this compound. These are typically achieved through a synergistic application of X-ray crystallography and spectroscopic techniques, corroborated by computational modeling.

X-ray Crystallography: Single-crystal X-ray diffraction (XRD) stands as the most powerful method for unambiguously determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map, from which the positions of individual atoms can be resolved. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. For chiral molecules, X-ray crystallography using anomalous dispersion effects can also determine the absolute configuration, definitively distinguishing between the (R) and (S) enantiomers. nih.gov While numerous liquid phenylpropanol derivatives are challenging to crystallize, cocrystallization techniques with host molecules can facilitate the growth of suitable single crystals for XRD analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, where the molecule is conformationally more flexible, NMR spectroscopy is an indispensable tool. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities between protons, which helps to deduce the preferred conformation(s) in a given solvent. Furthermore, the measurement of vicinal coupling constants (³J-coupling) can give insights into the dihedral angles of the propanol backbone, further refining the conformational model. mdpi.com For complex flexible molecules, computational analysis of NMR data, such as the DP4+ method which compares experimental and calculated NMR chemical shifts, can be a powerful tool for assigning relative and absolute configurations. mdpi.com

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are frequently employed to complement experimental data. nih.govchemrxiv.org By calculating the relative energies of different possible conformations, a theoretical potential energy surface can be generated. This allows for the identification of low-energy conformers that are likely to be populated at room temperature. nih.govuq.edu.au These computational models can then be validated by comparing calculated spectroscopic parameters (e.g., NMR chemical shifts and coupling constants) with experimental values. chemrxiv.org Such an integrated approach, combining experimental data with theoretical calculations, provides a comprehensive understanding of the molecule's conformational preferences.

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) are also vital for determining the absolute configuration of chiral molecules in solution. mdpi.com The experimental ECD spectrum, which arises from the differential absorption of left and right circularly polarized light, is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum with the one predicted by time-dependent density functional theory (TD-DFT) calculations for a known absolute configuration, the stereochemistry of the chiral center can be confidently assigned. mdpi.com

| Technique | Information Obtained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration. | Provides the definitive solid-state structure and stereochemistry. |

| NMR Spectroscopy (¹H, ¹³C, NOESY) | Connectivity, solution-state conformation, dihedral angles, intermolecular interactions. | Elucidates the preferred shape of the molecule in solution. |

| Computational Modeling (DFT) | Relative energies of conformers, optimized geometries, predicted spectroscopic data. | Complements experimental data and helps to rationalize conformational preferences. |

| Electronic Circular Dichroism (ECD) | Absolute configuration in solution. | Confirms the enantiomeric form of the molecule. |

Analysis of Intermolecular Interactions and Supramolecular Architecture in the Crystal Lattice

The way in which individual molecules of this compound pack together in the crystalline state is determined by a complex interplay of intermolecular interactions. The study of this supramolecular architecture is crucial as it influences physical properties such as melting point, solubility, and crystal morphology.

Hydrogen Bonding: The hydroxyl group of the propan-2-ol moiety is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. In the crystal lattice, it is anticipated that strong O-H···O hydrogen bonds will be a dominant feature, linking molecules together into chains, dimers, or more complex networks. rsc.orgacs.org The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, potentially leading to additional O-H···O interactions. mdpi.com The presence and nature of these hydrogen bonds are readily identified and characterized through X-ray crystallography.

Role of Fluorine: The fluorine atom, being highly electronegative, can participate in a range of weak intermolecular interactions, including C-H···F hydrogen bonds and halogen bonding. nih.gov These interactions, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing and influencing the supramolecular architecture. Analysis of the crystal structure of related fluorinated organic compounds often reveals a network of such weak interactions that contribute to the stability of the lattice. nih.gov

| Interaction Type | Potential Participating Groups | Expected Significance in Crystal Packing |

| Hydrogen Bonding (O-H···O) | Hydroxyl group, Methoxy group | High - likely to be a primary determinant of the supramolecular structure. |

| π-π Stacking | Phenyl rings | Moderate to High - contributes to the stabilization of the crystal lattice. |

| C-H···π Interactions | Aliphatic C-H bonds and the phenyl ring | Moderate - further stabilizes the packing arrangement. |

| C-H···F Interactions | C-H bonds and the fluorine atom | Moderate - acts as a directional force in crystal packing. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, revealing details about its stability, electron distribution, and reactive sites.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its energetic stability. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can be optimized to its lowest energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | Value in Å |

| C-O (methoxy) | Value in Å | |

| C-O (hydroxyl) | Value in Å | |

| Bond Angle | C-C-C (propane) | Value in degrees |

| F-C-C (aromatic) | Value in degrees | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(propane)-C(propane) | Value in degrees |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

The total energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: This table is illustrative. Actual values would be derived from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. This is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, shown in blue, are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the fluorine atom, are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, quantified by the second-order perturbation energy (E(2)), highlight the significance of hyperconjugative and charge transfer effects that contribute to the molecule's stability. For instance, interactions involving the lone pairs of the oxygen and fluorine atoms with adjacent anti-bonding orbitals would be of particular interest.

Table 3: Predicted NBO Analysis - Significant Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) methoxy | σ*(C-C) | Value |

| LP(O) hydroxyl | σ*(C-H) | Value |

| LP(F) | σ*(C-C) aromatic | Value |

Note: This table is illustrative. Specific interactions and their energies would be determined by NBO analysis.

Computational Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which is crucial for the experimental identification and characterization of a compound.

Theoretical NMR Chemical Shift Predictions for Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted shifts with experimental data, a confident assignment of the signals to specific atoms in the molecule can be achieved.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (aromatic) | Value |

| C (hydroxyl) | Value |

| H (hydroxyl) | Value |

| H (methoxy) | Value |

Note: This table is illustrative and represents a selection of atoms. A full analysis would include all atoms.

Simulation of IR and UV-Vis Spectra to Complement Experimental Data

There are no published studies that present simulated Infrared (IR) or UV-Visible spectra for this compound. Theoretical simulations, often performed using methods like Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectral behavior of molecules. These simulations provide insights into vibrational modes (IR) and electronic transitions (UV-Vis), which are invaluable for interpreting experimental data. For related compounds, such as certain chalcone (B49325) derivatives, theoretical vibrational analyses have been performed to complement experimental FT-IR spectra. However, no such data exists for the target compound.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the literature. This type of study is crucial for understanding the molecule's three-dimensional structure and flexibility, which in turn influence its physical and chemical properties.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a key technique for elucidating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. Studies on other molecules, for example the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, have utilized quantum chemical calculations to explore reaction pathways and rule out postulated mechanisms. nih.gov However, no such computational studies on the synthesis or reaction pathways involving this compound are currently available.

Studies of Non-Linear Optical (NLO) Properties (Theoretical Framework)

The investigation of non-linear optical (NLO) properties through computational methods involves calculating parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations help in identifying molecules with potential applications in optoelectronics. Theoretical studies have been conducted on various organic molecules, including fluorophenylpyridine derivatives, to predict their NLO activity. asianresassoc.org Despite the presence of a fluorinated phenyl ring, a feature sometimes explored for NLO properties, there is no available research that provides a theoretical framework or calculated NLO properties for this compound.

Applications in Chemical Synthesis and Methodological Research

Role as Chiral Building Blocks in the Construction of Complex Organic Molecules

Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and other biologically active natural products. acs.org The presence of a stereocenter at the C2 position of the propanol (B110389) chain means that 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can exist as two non-superimposable mirror images, or enantiomers. Utilizing a single, pure enantiomer of this alcohol allows for the stereocontrolled synthesis of complex target molecules, which is critical since different enantiomers of a drug can have vastly different biological effects.

Chiral alcohols are particularly key building blocks for producing compounds with high added value. acs.org Research has demonstrated the utility of the closely related 2-fluoro-4-methoxyphenyl moiety in the enantioselective synthesis of complex propionic acids. In these syntheses, a similar chemical scaffold is used to introduce the fluoromethoxyphenyl group into a larger molecule, with the stereochemistry being carefully controlled through the use of a chiral auxiliary. epo.org The final step often involves the hydrolysis of the auxiliary to yield the desired enantiomerically pure product. epo.org This highlights the importance of such fluorinated phenyl-containing structures in asymmetric synthesis.

The synthesis of these building blocks often starts from a corresponding ketone, which is then reduced asymmetrically to create the desired chiral alcohol. This can be achieved through methods like asymmetric transfer hydrogenation, a powerful technique in modern organic synthesis.

Table 1: Examples of Complex Molecules Derived from Chiral Phenyl-based Building Blocks

| Building Block Type | Resulting Complex Molecule Class | Field of Application |

| Chiral Phenyl Alcohols | Nicotinic Acetylcholine Receptor Ligands | Medicinal Chemistry |

| Chiral Phenyl Alcohols | Hydroxyethylene Dipeptide Isosteres | Enzyme Inhibition Studies |

| Chiral Phenyl Alcohols | Antibacterial Carbapenems | Pharmaceutical Development |

| Chiral Phenyl Alcohols | Benzyloxymethyl Phenyl Propionic Acids epo.org | Organic Synthesis |

Precursors and Synthetic Intermediates for Advanced Chemical Entities in Material Science and Agrochemistry

The structural motif of a substituted phenyl ring is foundational in both material science and agrochemistry. Fluorine-containing aromatic compounds are widely used in these areas due to the unique properties conferred by the fluorine atom, such as increased thermal stability, metabolic resistance, and altered electronic characteristics. researchgate.net

In Agrochemistry: The 4-fluoro-2-methoxyphenyl group is a component found in molecules developed as fungicides. google.com Patents reveal that structures incorporating this moiety are used to create active ingredients for agrochemical formulations designed to protect plants from a variety of fungal pathogens. google.comgoogle.com For instance, a related compound, (1R,2S)-1-(4-fluoro-2-methoxyphenyl)-2-((4-methoxybenzyl)oxy)propan-1-ol, is listed as an intermediate in the synthesis of picolinamide (B142947) fungicides. google.com Furthermore, substituted phenylhydrazines, including (4-fluoro-2-methoxyphenyl)hydrazine hydrochloride, are described as crucial intermediates for synthesizing bactericides and herbicides. justia.comgoogle.com These applications underscore the value of the core 4-fluoro-2-methoxyphenyl structure, for which the title propanol is a direct or near precursor, in developing new crop protection agents.

In Material Science: Perfluorinated aromatic compounds are extensively utilized in material science for their high electron affinity and unique intermolecular interactions. researchgate.net While this compound is not perfluorinated, the principle of using fluorinated building blocks to tune material properties is well-established. Such building blocks are integral to creating liquid crystals, high-performance polymers, and materials for optical and electronic applications. researchgate.netcymitquimica.com The specific substitution pattern of this compound makes it a potential monomer or precursor for specialized polymers where properties like refractive index, dielectric constant, and thermal stability are critical.

Development of Molecular Probes for Fundamental Biochemical Interaction Studies (from a chemical perspective)

Molecular probes are small molecules designed to interrogate complex biological systems by binding to a specific target, often producing a measurable signal such as fluorescence. nih.gov The development of such probes is a key area of chemical biology. The structure of this compound contains features that make it an interesting scaffold for probe development.

The presence of a fluorine atom is particularly valuable. Fluorine-19 (¹⁹F) is an NMR-active nucleus, and its chemical shift is highly sensitive to the local chemical environment. nih.govacs.org This property allows for the use of ¹⁹F NMR spectroscopy in "protein-observed" screening methods. acs.org A molecule like this compound could be elaborated into a ligand for a protein target; upon binding, the ¹⁹F NMR signal would change, providing direct evidence of the interaction without needing to label the protein itself. nih.govresearchgate.net This technique is powerful for discovering new ligands and characterizing binding events, especially for challenging targets. acs.org

Furthermore, the combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom on the aromatic ring can be exploited to create fluorogenic probes. These probes are designed to be non-fluorescent in an aqueous environment but "turn on" their fluorescence in the nonpolar, hydrophobic environment of a protein's binding pocket or a lipid droplet.

The alcohol functional group provides a convenient handle for chemical modification, allowing the core structure to be attached to other molecular fragments to enhance binding affinity or specificity for a biological target.

Table 2: Key Structural Features of this compound for Probe Development

| Structural Feature | Potential Application in Probe Design | Chemical Principle |

| Fluorine Atom | ¹⁹F NMR Spectroscopy Probe | The ¹⁹F chemical shift is highly sensitive to the local electronic environment, changing upon binding to a biological target. nih.govacs.org |

| Fluoro- and Methoxy-Substituted Ring | Fluorogenic "Turn-On" Probes | The electronic push-pull system can be engineered to create an internal charge transfer (ICT) state that is sensitive to solvent polarity. |

| Secondary Alcohol | Synthetic Handle for Bioconjugation | Provides a reactive site for covalently linking the probe scaffold to targeting moieties or other functional groups. |

| Aromatic Ring | Binding Interactions | Can participate in π-stacking or hydrophobic interactions within a protein's binding site. |

Establishment as Reference Standards in Analytical Chemistry Methods Development

In any chemical synthesis or analysis, the availability of pure, well-characterized substances as reference standards is crucial for accurate and reproducible results. This compound, as a distinct chemical entity, serves as a vital reference standard in the development and validation of analytical methods. bldpharm.com

When this compound is used as a starting material or is formed as an intermediate in a synthetic sequence, a purified sample is required as a standard for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are used to monitor the progress of a reaction, determine the purity of the product, and quantify the yield. Without a reference standard, it is difficult to accurately assess these critical parameters.

The process involves running the standard sample on the analytical instrument to determine its characteristic retention time (the time it takes to pass through the chromatography column) and its mass spectral signature. This data is then used to identify and quantify the compound in complex reaction mixtures.

Table 3: Analytical Methods Requiring this compound as a Reference Standard

| Analytical Technique | Purpose | Information Obtained from Standard |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | Retention Time, Peak Area for Quantification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in complex mixtures | Retention Time, Mass-to-Charge Ratio (m/z) |

| Gas Chromatography (GC) | Analysis of volatile derivatives, purity assessment | Retention Time, Peak Area for Quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Characteristic Chemical Shifts and Integration |

Advanced Research Perspectives and Future Directions in Fluorinated Propanol Chemistry

Development of Novel and Sustainable Synthetic Routes for Related Fluorinated Aromatic Alcohols

The synthesis of fluorinated aromatic alcohols is evolving beyond traditional methods, driven by the need for greater efficiency, safety, and environmental sustainability. dovepress.com Researchers are focusing on innovative catalytic systems and greener reagents to construct the critical C-F bond.

A significant area of development is the use of earth-abundant metal catalysts, particularly copper. Copper-mediated fluorination of aryl halides and iodides has emerged as a cost-effective alternative to palladium-based systems. dovepress.comresearchgate.net For example, copper(II) fluoride (B91410) (CuF₂) has been used to directly fluorinate aromatic substrates at high temperatures, with the added benefit that the catalyst can be regenerated using an HF/O₂ stream, reducing waste. dovepress.comresearchgate.net

Another key trend is the move away from hazardous fluorinating agents and per- and polyfluoroalkyl substances (PFAS). sciencedaily.comchemistryworld.com Recent breakthroughs include methods that utilize simple and safer fluorine sources like caesium fluoride or potassium fluoride. sciencedaily.comorganic-chemistry.org Flow chemistry, which involves conducting reactions in a continuous stream through small tubes, is being applied to enhance the safety and control of these transformations, particularly when generating reactive intermediates. sciencedaily.comuva.nl This approach not only minimizes the risks associated with handling toxic reagents but also improves reaction efficiency and scalability. sciencedaily.comuva.nl

Researchers are also exploring conceptually new transformations. One novel strategy involves the catalytic conversion of readily available epoxides into fluorinated structures like α,α-difluoro-oxetanes using a copper catalyst to facilitate the insertion of a difluorocarbene species. sciencedaily.com For the synthesis of alkyl fluorides from alcohols, deoxyfluorination methods are continuously being refined, using reagents that are more thermally stable and safer to handle than traditional ones like DAST (diethylaminosulfur trifluoride). organic-chemistry.org

The table below summarizes some emerging sustainable synthetic approaches relevant to the formation of fluorinated aromatic compounds.

| Synthetic Strategy | Key Features | Example Reagents/Catalysts | Advantages |